molecular formula C15H22O B8077551 1-Ethyl-4-hept-6-enoxybenzene

1-Ethyl-4-hept-6-enoxybenzene

Cat. No.: B8077551
M. Wt: 218.33 g/mol
InChI Key: JCULNPQJYWRXQY-UHFFFAOYSA-N
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Description

1-Ethyl-4-hept-6-enoxybenzene is an aromatic ether characterized by a benzene ring substituted with an ethyl group at position 1 and a hept-6-enoxy group at position 4. The hept-6-enoxy moiety consists of a seven-carbon chain with a terminal double bond (C6–C7) and an ether linkage to the benzene ring. This structure imparts unique physicochemical properties, such as moderate polarity due to the ether oxygen and hydrophobic interactions from the alkenyl chain.

Properties

IUPAC Name

1-ethyl-4-hept-6-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-3-5-6-7-8-13-16-15-11-9-14(4-2)10-12-15/h3,9-12H,1,4-8,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCULNPQJYWRXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 1-(Hex-5-en-2-yl)-4-methylbenzene : A benzene derivative with a six-carbon alkenyl chain (double bond at C5–C6) and a methyl group at position 4 .
  • 1-(1-Ethynylcyclopropyl)-4-methoxybenzene : A cyclopropane-containing analog with a methoxy group at position 4 .

Physicochemical Properties

Property 1-Ethyl-4-hept-6-enoxybenzene 1-(Hex-5-en-2-yl)-4-methylbenzene 1-(1-Ethynylcyclopropyl)-4-methoxybenzene
Substituents Ethyl (C2), hept-6-enoxy (C7 ether) Hex-5-enyl (C6), methyl Ethynylcyclopropyl, methoxy (OCH3)
Polarity Moderate (ether oxygen) Low (alkyl chains) Moderate (methoxy group)
Molecular Weight Higher (C15H20O) Lower (C13H16) Intermediate (C12H12O)
Boiling Point Hypothesized higher (longer chain) Lower (shorter chain) Variable (cyclopropane rigidity)
Solubility in Water Low (ether enhances polarity slightly) Very low Low (methoxy may improve solubility)

Reactivity and Stability

  • 1-Ethyl-4-hept-6-enoxybenzene: The ether group may undergo acid-catalyzed cleavage, while the terminal double bond (hept-6-enoxy) is susceptible to electrophilic addition.
  • 1-(Hex-5-en-2-yl)-4-methylbenzene: Lacks an ether oxygen, making it less reactive toward hydrolysis but more stable in acidic conditions. The shorter chain reduces steric effects compared to the heptenoxy analog .
  • 1-(1-Ethynylcyclopropyl)-4-methoxybenzene : The ethynylcyclopropyl group introduces strain and reactivity (e.g., ring-opening or cycloadditions), while the methoxy group directs electrophilic substitution to the ortho/para positions .

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